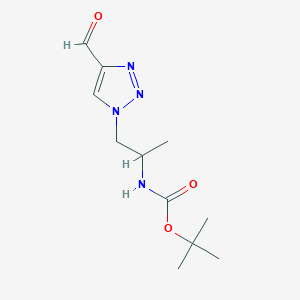

tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNIPZGMMVGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate generally involves the following key steps:

- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction.

- Introduction of the formyl group at the 4-position of the triazole ring.

- Installation of the tert-butyl carbamate protecting group on the propan-2-yl amine moiety.

Each step requires careful control of reaction conditions, reagents, and purification to achieve high yield and purity.

Detailed Preparation Methods

Synthesis of 1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-ylamine precursor

- Azide and alkyne coupling: The triazole core is constructed by reacting an appropriate azide derivative with a terminal alkyne under copper(I) catalysis.

- Catalysts and solvents: Commonly, Cu(I) salts or generated Cu(I) species from CuSO4 and sodium ascorbate are used in polar aprotic solvents such as DMF or THF under an inert atmosphere.

- Reaction conditions: Ambient to moderate heating (room temperature to 50°C) for several hours ensures complete cycloaddition.

- Formylation: The formyl group at the 4-position of the triazole can be introduced by selective oxidation or by using formyl-substituted alkynes/azides as starting materials.

Protection with tert-butyl carbamate (Boc group)

- Carbamate formation: The free amine on the propan-2-yl side chain is protected by reaction with di-tert-butyl dicarbonate (Boc2O).

- Reaction conditions: Usually performed in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane at 0°C to room temperature.

- Purification: Flash chromatography on silica gel is typically used to isolate the protected carbamate.

Automated and Integrated Synthesis Approaches

Recent advances have enabled the use of automated synthesis consoles for the preparation of complex heterocycles including triazole derivatives:

- Automated capsule-based synthesis: Using a programmable console with modules for solvent delivery, heating, stirring, and purification, the synthesis can be carried out in a fully automated manner.

- Reaction sequence: The console executes stepwise commands for solvent addition, reagent mixing, heating at controlled temperatures, and purification steps including silica and ion-exchange chromatography.

- Advantages: This method improves reproducibility, reduces manual errors, and allows for rapid optimization of reaction conditions.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Azide-alkyne cycloaddition | Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), DMF or THF | 25–50°C | 4–24 hours | Under N2 atmosphere, anhydrous solvents |

| Formyl group introduction | Selective oxidation or formyl-substituted starting materials | Ambient to 40°C | 1–6 hours | Requires careful monitoring |

| Boc protection | Di-tert-butyl dicarbonate, base (Et3N) | 0°C to room temp | 1–3 hours | In DCM solvent, inert atmosphere |

| Purification | Silica gel flash chromatography | Ambient | Variable | Elution with gradient solvents |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress using UV light and staining reagents (iodine, KMnO4).

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structural integrity and substitution pattern.

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-MS verify molecular weight and purity.

- Chromatography: Flash silica gel chromatography and solid-phase extraction purify the product.

Research Findings and Optimization Notes

- The use of anhydrous and oxygen-free conditions significantly improves yields of cycloaddition and formylation steps.

- Automated synthesis consoles allow for precise control of reagent addition rates and temperature, enhancing reproducibility.

- Selection of appropriate reducing agents and solvents is critical during formyl group installation and subsequent transformations; common reducing agents include sodium borohydride and DIBAL-H in ether or hydrocarbon solvents.

- The Boc protection step is generally high yielding and straightforward but requires exclusion of moisture to prevent carbamate hydrolysis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Outcome/Remarks |

|---|---|---|---|---|

| Triazole ring formation | CuAAC click chemistry | Azide + terminal alkyne, Cu(I) | 25–50°C, 4–24 h, inert N2 | High regioselectivity for 1,4-disubstituted triazole |

| Formyl group introduction | Selective oxidation or formyl-substituted precursors | Oxidants or functionalized substrates | Ambient to 40°C, hours | Requires careful control to avoid over-oxidation |

| Amino group protection | Boc protection | Di-tert-butyl dicarbonate, base | 0°C to RT, 1–3 h | Efficient protection, stabilizes amine |

| Purification | Flash chromatography, automated console | Silica gel, solvents | Ambient | High purity products obtained |

化学反应分析

Types of Reactions

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

科学研究应用

Medicinal Chemistry

The triazole ring is known for its biological activity, making this compound a candidate for drug development. Research indicates that derivatives of triazoles exhibit antifungal, antibacterial, and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that triazole derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate was synthesized and evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth.

Agricultural Chemistry

Compounds containing triazole structures have been utilized as fungicides due to their ability to disrupt fungal cell membranes. The carbamate functionality enhances the compound's efficacy as a pesticide.

Case Study: Fungicidal Activity

Research involving the application of this compound as a fungicide showed effective control over common agricultural pathogens, leading to improved crop yields. The structure's ability to interact with fungal enzymes makes it a valuable tool in sustainable agriculture.

Material Science

The unique properties of this compound allow it to be used in the development of polymeric materials. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

In a recent study, this compound was used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers exhibited potential applications in coatings and adhesives.

作用机制

The mechanism of action of tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The formyl group can act as an electrophile, participating in various biochemical reactions .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue is tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS: 2098111-14-7), which replaces the formyl group with an aminomethyl (-CH2NH2) substituent . Key differences include:

| Property | Formyl Derivative | Aminomethyl Derivative |

|---|---|---|

| Substituent | 4-formyl (electron-withdrawing) | 4-aminomethyl (electron-donating) |

| Reactivity | Electrophilic aldehyde for conjugation (e.g., Schiff bases) | Nucleophilic amine for amide bond formation |

| Applications | Bioconjugation, dynamic combinatorial chemistry | Peptide coupling, polymer functionalization |

| Stability | Susceptible to oxidation; requires anhydrous storage | Amine may undergo degradation or side reactions |

Conversely, the aminomethyl group’s nucleophilic amine enables direct participation in amidation or alkylation without requiring pre-activation .

Crystallographic and Computational Insights

Computational modeling would predict that the formyl group introduces polar interactions (e.g., hydrogen bonding with solvents or protein targets), whereas the aminomethyl group may participate in stronger hydrogen-bond networks.

生物活性

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a synthetic compound characterized by the presence of a triazole ring and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and as a pharmacological agent.

The molecular formula of this compound is C₁₃H₁₈N₄O₃, with a molecular weight of approximately 280.32 g/mol. Its structure is significant for its biological activity, particularly the triazole moiety, known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity and specificity towards target proteins.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives possess effective antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of triazole-containing compounds. For example, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of several triazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar efficacy due to its structural features .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of triazole derivatives showed that one compound led to a reduction in tumor growth in xenograft models by over 50% compared to controls. This study highlighted the potential for developing new anticancer agents based on the triazole scaffold .

Data Table: Biological Activity Summary

常见问题

Q. What are effective synthetic strategies for preparing tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate?

Answer: The synthesis typically involves two key steps:

Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, coupling a propargylamine intermediate with an azide-containing precursor under Cu(I) catalysis .

Carbamate Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine moiety .

Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the compound’s structural integrity and purity?

Answer:

- Spectroscopy :

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks.

- Elemental Analysis : Validate C, H, N percentages against theoretical values.

Q. What are recommended storage conditions to maintain stability?

Answer:

- Storage : Keep at –20°C in a tightly sealed, light-protected container under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or oxidation of the formyl moiety .

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of formyl group degradation) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Answer:

- Refinement Software : Use SHELXL for small-molecule refinement. Address disorders (e.g., tert-butyl group rotamers) via PART instructions and anisotropic displacement parameter (ADP) constraints .

- Validation Tools : Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and PLATON for symmetry validation. Resolve twinning with TWIN/BASF commands in SHELXL .

- Data Quality : Ensure high-resolution (<1.0 Å) data collection to minimize ambiguities. Calculate R-factors (R₁ < 5%, wR₂ < 10%) for refinement reliability .

Q. What mechanistic insights govern the reactivity of the 4-formyltriazole moiety?

Answer:

- Electrophilic Reactivity : The formyl group participates in nucleophilic additions (e.g., hydrazone formation with hydrazines) or condensations (e.g., Knoevenagel reactions). Monitor reaction progress via in situ FTIR for aldehyde consumption .

- Computational Studies : Use DFT (e.g., Gaussian) to model transition states and predict regioselectivity in reactions involving the triazole ring .

Q. How can researchers optimize reaction conditions for functional group transformations?

Answer:

- DoE (Design of Experiments) : Employ factorial design to assess variables (temperature, solvent, catalyst loading). For example, optimize CuAAC conditions using acetonitrile/water mixtures at 50°C with CuI/ascorbate catalysts .

- Kinetic Profiling : Use HPLC-MS to track intermediate formation and identify rate-limiting steps (e.g., Boc deprotection under acidic conditions) .

Q. What strategies mitigate instability during biological assays?

Answer:

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis. Pre-dissolve in DMSO (<1% v/v) to avoid aggregation .

- Metabolic Stability Assays : Perform liver microsome studies (e.g., human/rat) to evaluate degradation pathways. LC-MS/MS quantifies parent compound and metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。